CID 133554165
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Overview
Description
The compound with the identifier “CID 133554165” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 133554165 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 133554165 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 133554165 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 133554165 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C78H72 |
---|---|
Molecular Weight |
1009.4 g/mol |
InChI |
InChI=1S/C78H72/c1-2-6-12-11(5-1)15-9-16(12)76-68-54-40-30-26-25-29-36-32-22-21-31-35-27-23-24-28-37-33-19-20(44(40)62(68)61-43(19)39(28)53-49(23)57(35)71(75(15,76)67(53)61)65(47(31)32)72(76)58(36)50(25)54)34-38(30)60-52(26)56-42(29)46(22)64-63-45(21)41(27)55-51(24)59(37)73-66(48(33)34)74(60)78(70(56)64)18-10-17(77(73,78)69(55)63)13-7-3-4-8-14(13)18/h1-8,15-74H,9-10H2 |
InChI Key |
AXGSSNTVVGSFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3C1C45C26C7C8C9C1C2C3C8C8C6C6C4C4C%10C%11C%12C4C4C5C5C7C9C7C9C5C4C4C%12C5C%12C%11C%11C%13C%10C6C6C%13C%10C(C3C68)C3C2C2C1C7C1C9C4C5C4C1C2C12C3C%10C%11C%12C41C1CC2C2=CC=CC=C12 |
Origin of Product |
United States |
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